4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl (3,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-(3,4-DICHLOROPHENOXY)ACETATE is a complex organic compound that features a benzisothiazole ring, a furylmethyl group, and a phenyl acetate moiety
Preparation Methods
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-(3,4-DICHLOROPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of appropriate precursors under oxidative conditions. The furylmethyl group is then introduced via a nucleophilic substitution reaction. Finally, the phenyl acetate moiety is attached through esterification reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the furylmethyl group or the benzisothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-(3,4-DICHLOROPHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzisothiazole ring can bind to certain enzymes or receptors, modulating their activity. The furylmethyl group and phenyl acetate moiety may also contribute to the compound’s overall biological activity by interacting with different pathways and targets within the cell.
Comparison with Similar Compounds
Similar compounds include other benzisothiazole derivatives and furylmethyl-substituted molecules. Compared to these compounds, 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-FURYLMETHYL)AMINO]PHENYL 2-(3,4-DICHLOROPHENOXY)ACETATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:
- Benzisothiazole derivatives with different substituents.
- Furylmethyl-substituted phenyl acetates with varying functional groups.
Properties
Molecular Formula |
C26H18Cl2N2O6S |
---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(furan-2-ylmethyl)amino]phenyl] 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C26H18Cl2N2O6S/c27-22-12-11-19(14-23(22)28)35-16-25(31)36-18-9-7-17(8-10-18)30(15-20-4-3-13-34-20)26-21-5-1-2-6-24(21)37(32,33)29-26/h1-14H,15-16H2 |
InChI Key |
ZZYDBXQHSBTZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CC3=CC=CO3)C4=CC=C(C=C4)OC(=O)COC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.